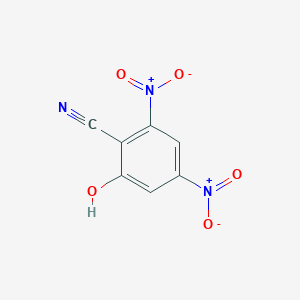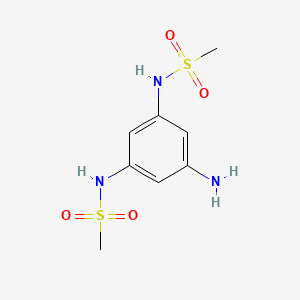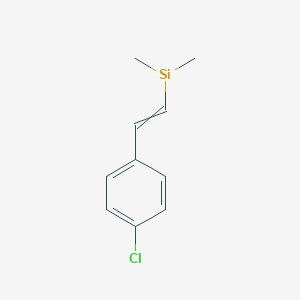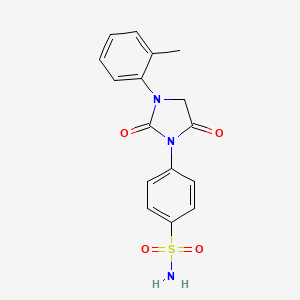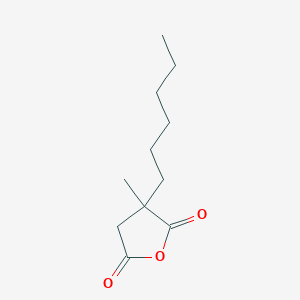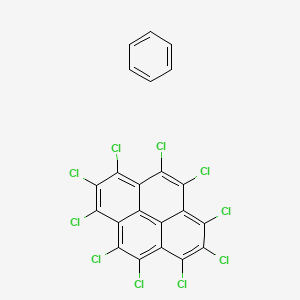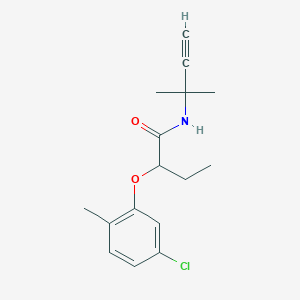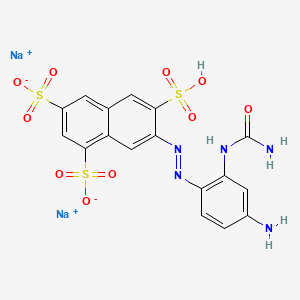
7-((4-Amino-2-ureidophenyl)azo)-1,3,6-naphthalenetrisulfonic acid, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its excellent dyeing properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate typically involves a multi-step process. The key steps include diazotization and coupling reactions. The starting material, 4-amino-2-(carbamoylamino)benzenesulfonic acid, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 6-sulfonaphthalene-1,3-disulfonic acid under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity. The final product is isolated through filtration, washing, and drying steps.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Applications De Recherche Scientifique
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mécanisme D'action
The mechanism of action of disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate primarily involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and electrostatic interactions with various substrates, leading to its binding and subsequent effects. In biological systems, it can interact with proteins and nucleic acids, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: (C.I. Direct Black 38)
Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate: (Direct Black 19)
Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: (Direct Black 155)
Uniqueness
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate stands out due to its specific structural features, such as the presence of the carbamoylamino group, which imparts unique properties like enhanced stability and specific binding interactions. These characteristics make it particularly valuable in applications requiring high stability and precise interactions.
Propriétés
Numéro CAS |
70714-85-1 |
|---|---|
Formule moléculaire |
C17H13N5Na2O10S3 |
Poids moléculaire |
589.5 g/mol |
Nom IUPAC |
disodium;7-[[4-amino-2-(carbamoylamino)phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C17H15N5O10S3.2Na/c18-9-1-2-12(13(5-9)20-17(19)23)21-22-14-7-11-8(4-16(14)35(30,31)32)3-10(33(24,25)26)6-15(11)34(27,28)29;;/h1-7H,18H2,(H3,19,20,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clé InChI |
QKZZMPQRCDDRIN-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1N)NC(=O)N)N=NC2=CC3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
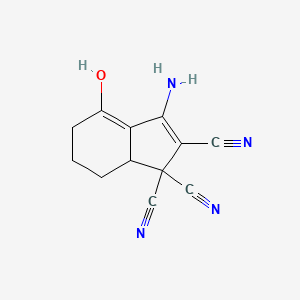
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)

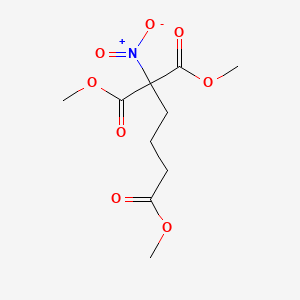
![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
